molecular formula C22H15Cl2FN4OS2 B2686836 N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923202-78-2

N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2686836
CAS No.: 923202-78-2
M. Wt: 505.41
InChI Key: HKWSIOCTQDDJBR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to a class of molecules featuring a pyridazine core linked to a dichlorophenylacetamide via a sulfanyl bridge and a 4-methylthiazole ring system. While specific biological data for this exact isomer is not available in the public domain, structurally very similar compounds, such as the 3,4-dichlorophenyl and 3,5-dichlorophenyl analogs (CAS 923173-28-8 and 923173-30-2), are actively researched, suggesting this compound is a valuable chemical tool for probing biological pathways . Compounds with this complex architecture are frequently investigated for their potential to interact with key enzymatic targets. One prominent protein of interest in research is Cyclin-dependent kinase 2 (CDK2), a serine/threonine-protein kinase that plays a critical role in controlling the eukaryotic cell cycle division . Researchers explore inhibitors of CDK2 to understand fundamental processes like cell proliferation, DNA replication, and cell cycle checkpoints, with implications for oncology and disease modeling. The mechanism of action for research compounds in this class often involves binding to the ATP-binding site of kinase targets, thereby modulating phosphorylation events and subsequent downstream signaling cascades . The presence of the dichlorophenyl and fluorophenyl substituents is a common design strategy to enhance molecular recognition and binding affinity within hydrophobic pockets of protein targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity compound for hit-to-lead optimization studies, kinase inhibitor screening programs, and other advanced biochemical investigations.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-5-7-14(25)8-6-13)17-9-10-19(29-28-17)31-11-18(30)27-16-4-2-3-15(23)20(16)24/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWSIOCTQDDJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The general synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Synthesis of the Pyridazine Derivative: The pyridazine ring can be formed by the condensation of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by the reaction of a suitable thiol with an appropriate electrophile.

    Final Coupling: The final step involves coupling the dichlorophenylacetamide moiety with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the coupling of 2-(4-fluorophenyl)-4-methylthiazole with pyridazine derivatives. The synthesis typically involves:

  • Formation of Thiazole Derivatives : Initial synthesis of thiazole derivatives is crucial as they form the core structure.
  • Pyridazine Coupling : The thiazole is then coupled with pyridazine to introduce the desired substituents.
  • Final Acetamide Formation : The final step involves converting the intermediate into the acetamide form, which enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibit significant antimicrobial activity against various pathogens. For example:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that thiazole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Fungal Infections : The compound has also demonstrated efficacy against drug-resistant Candida strains, suggesting its potential as an antifungal agent .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on thiazole-pyridine hybrids has shown:

  • Inhibition of Cancer Cell Proliferation : Several studies report that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related compound showed an IC50 value of 5.71 µM against breast cancer cells, outperforming standard chemotherapy agents like 5-fluorouracil .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of thiazole-containing compounds:

StudyFindings
Siddiqui et al. (2020)Developed pyridazinone-thiazole hybrids showing significant anticonvulsant properties and potential for further development as therapeutic agents .
MDPI Research (2023)Reported on novel thiazole derivatives with broad-spectrum antimicrobial activity against resistant strains .
Anticancer Activity StudyDemonstrated that thiazole-pyridine hybrids possess potent anticancer effects across multiple cell lines .

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The target compound’s pyridazine-thiazole system distinguishes it from triazole- or oxadiazole-based analogs. Thiazole rings, as seen in and , are associated with enhanced metabolic stability and receptor binding .
  • Sulfanyl Linker : The –S– bridge is conserved across analogs (e.g., VUAA-1, OLC-12) and is critical for maintaining conformational flexibility and electronic interactions .

Antimicrobial Activity

Compounds with sulfanyl-acetamide motifs, such as 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (MIC = 16 µg/mL against E. coli), demonstrate that halogenation and heterocyclic appendages enhance antibacterial potency . The target compound’s dichlorophenyl group may further improve lipid membrane penetration, a hypothesis supported by the superior activity of 2,6-dichloro-substituted acetamides in .

Enzyme Inhibition

Benzamide-acetamide hybrids in (e.g., compound 8 , IC₅₀ = 12.3 µM against urease) highlight the importance of sulfonamide and halogenated aryl groups for enzyme binding. The target compound’s pyridazine-thiazole system could similarly interact with catalytic sites via π-π stacking or hydrogen bonding .

Receptor Modulation

Triazolyl-sulfanyl acetamides like VUAA-1 and OLC-12 exhibit nanomolar agonist activity for insect Orco channels, underscoring the role of the sulfanyl-acetamide backbone in receptor activation . The target compound’s thiazole ring may confer selectivity toward distinct biological targets, such as bacterial efflux pumps or eukaryotic kinases.

Biological Activity

N-(2,3-Dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H16Cl2F N3OS
  • Key Functional Groups :
    • Dichlorophenyl moiety
    • Thiazole ring
    • Pyridazine linkage
    • Sulfanyl group

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hS. aureus1 µg/mL
7E. faecium2 µg/mL
9fCandida spp.>64 µg/mL

These findings suggest that modifications in the thiazole ring can enhance antimicrobial efficacy against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
Caco-2 (colorectal)31.9Doxorubicin: 0.5
A549 (lung cancer)55.4Doxorubicin: 0.5

The compound demonstrated selective cytotoxicity against Caco-2 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . The introduction of specific substituents on the thiazole and phenyl rings was crucial for enhancing anticancer activity.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It was tested in vitro for its ability to inhibit pro-inflammatory cytokines in activated macrophages:

CytokineInhibition (%)
TNF-alpha40
IL-635

These results indicate that the compound may modulate inflammatory responses, which is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various thiazole derivatives against drug-resistant bacterial strains. The compound exhibited comparable activity to daptomycin against MRSA strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment : Research conducted on a series of thiazole derivatives indicated that modifications to the structure significantly influenced cytotoxicity profiles across different cancer cell lines. The presence of electron-donating groups was essential for enhancing activity against Caco-2 cells .

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